2-chlorophenyl 3-(2-furyl)acrylate
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Overview
Description
2-chlorophenyl 3-(2-furyl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 2-chlorophenol. One common method is the use of acid catalysts such as methanesulfonic acid (MeSO3H) supported on silica (SiO2) to facilitate the esterification reaction . The reaction is carried out under solvent-free conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, catalyst concentration, and reaction time. The use of heterogeneous acid catalysts like MeSO3H/SiO2 allows for efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation is typically performed using Pd/C under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated acrylate derivatives.
Substitution: Substituted phenyl acrylates with different functional groups.
Scientific Research Applications
2-chlorophenyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 3-(2-furyl)acrylate involves its interaction with molecular targets through its functional groups. The furan ring and chlorinated phenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-furyl)acrylic acid: A precursor in the synthesis of 2-chlorophenyl 3-(2-furyl)acrylate.
2-furoic acid: Another furan derivative with different functional groups.
2,5-furandicarboxylic acid: A furan compound used in the production of bio-based polymers.
Uniqueness
This compound is unique due to the presence of both a chlorinated phenyl group and a furan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chlorophenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-1-2-6-12(11)17-13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPTDDUKBQBCX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C=CC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC(=O)/C=C/C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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